molecular formula C20H21N3O3 B11060217 2-amino-4-(3,5-dimethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile

2-amino-4-(3,5-dimethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile

Cat. No.: B11060217
M. Wt: 351.4 g/mol
InChI Key: FDLHTXDYCJEVSH-UHFFFAOYSA-N
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Description

2-amino-4-(3,5-dimethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

The synthesis of 2-amino-4-(3,5-dimethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromene core, followed by the introduction of the amino and dimethoxyphenyl groups. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale production.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature and pH are carefully controlled to achieve the desired products.

Scientific Research Applications

2-amino-4-(3,5-dimethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Compared to other chromenes, 2-amino-4-(3,5-dimethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile is unique due to its specific substituents. Similar compounds include:

  • 2-amino-4-(3,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile
  • 2-amino-4-(dimethylamino)-4H-chromene-3-carbonitrile
  • 2-amino-4-(3,5-dimethoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

2-amino-4-(3,5-dimethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C20H21N3O3/c1-23(2)13-5-6-16-18(9-13)26-20(22)17(11-21)19(16)12-7-14(24-3)10-15(8-12)25-4/h5-10,19H,22H2,1-4H3

InChI Key

FDLHTXDYCJEVSH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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